4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

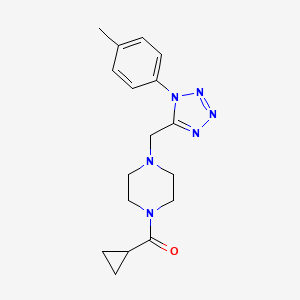

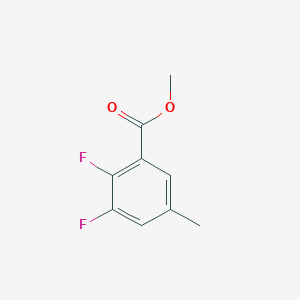

“4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide” is a compound that has been used for laboratory research purposes . It has been studied as a selective inhibitor of the tumor-associated human Carbonic Anhydrase (CA; EC 4.2.1.1) IX and XII .

Molecular Structure Analysis

The molecular formula of the compound is C13H12FN3O3S . Unfortunately, the specific structural details or 3D models are not provided in the search results.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 309.32 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Carbonic Anhydrase Inhibition for Cancer Therapy

4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide and its analogs have been extensively studied for their potential in inhibiting carbonic anhydrase (CA) isoforms, particularly CA IX and XII. These isoforms are physiologically relevant and associated with diseases such as glaucoma, epilepsy, obesity, and cancer. The inhibition of membrane-bound tumor-associated isoform CA IX has been highlighted due to its role in the tumor microenvironment, making these compounds of interest for anticancer therapy. Compounds derived from 4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide showed potent inhibition of CA IX, with some exhibiting sub-nanomolar inhibitory constants, highlighting their potential as drug candidates for treating hypoxic tumors and metastasis. Notably, modifications to the molecule, such as incorporating triazine moieties or selenourea, have been explored to enhance inhibition potency and selectivity towards tumor-associated CAs (Lolak et al., 2019), (Congiu et al., 2015), (Angeli et al., 2017).

Antimetastatic Activity and Drug Development

The ureido-substituted benzenesulfonamides, including 4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide, have shown not only inhibition of CA enzymes but also antimetastatic activity in models of breast cancer metastasis. These findings support the development of these compounds as conceptually novel antimetastatic drugs. The ability to significantly inhibit metastasis formation at pharmacologic concentrations positions these sulfonamides as promising candidates for further drug development (Pacchiano et al., 2011).

Role in Anticonvulsant Therapy

Furthermore, benzenesulfonamide derivatives have been explored for their anticonvulsant activity, showing effective seizure protection in animal models. This suggests potential pharmacologic applications beyond cancer therapy, including the treatment of epilepsy. The exploration of sulfonamide derivatives for various pharmacologic applications underscores the versatility and therapeutic potential of these compounds (Mishra et al., 2017).

Safety And Hazards

properties

IUPAC Name |

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-sulfamoylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O4S/c18-11-1-5-14(6-2-11)22-10-13(9-16(22)23)21-17(24)20-12-3-7-15(8-4-12)27(19,25)26/h1-8,13H,9-10H2,(H2,19,25,26)(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDAVVDISJXMLSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-methyl-1H-1,3-benzimidazol-2-yl)methyl]benzenecarboxamide](/img/structure/B2820095.png)

![N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-2-thiophenecarbohydrazide](/img/structure/B2820097.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2820099.png)

![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2820104.png)

![2-(7-Azabicyclo[2.2.1]heptan-7-yl)pyrimidine-4-carbonitrile](/img/structure/B2820107.png)

![(Z)-3-(((4-bromophenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2820109.png)

![5-[(4-Bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione](/img/structure/B2820112.png)